

A Comparative Guide to METTL3-Targeting PROTACs: WD6305 and Other Key Degraders

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Compound of Interest

Compound Name: WD6305

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **WD6305** and other prominent METTL3-targeting Proteolysis Targeting Chimeras (PROTACs). It synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.

The methyltransferase-like 3 (METTL3) protein, a key component of the N6-methyladenosine (m6A) writer complex, has emerged as a promising therapeutic target in various cancers, particularly acute myeloid leukemia (AML).^{[1][2][3]} PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system, represent a novel and potent therapeutic modality against such targets. This guide focuses on a comparative analysis of **WD6305**, a well-characterized METTL3 degrader, against other notable METTL3-targeting PROTACs such as AF151, KH12, and ZW27941.

Performance Data of METTL3-Targeting PROTACs

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as their anti-proliferative effects on cancer cells, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported performance data for **WD6305** and its counterparts in various AML cell lines.

Table 1: Degradation Potency of METTL3-Targeting PROTACs

| PROTAC | METTL3 Binder | E3 Ligase Recruiter | Cell Line | METTL3 DC50 (nM) | METTL14 DC50 (nM) | Dmax (%) | Reference |
|-------------|---------------|---------------------|------------|------------------|-------------------|----------|--------------|
| WD6305 | UZH2 | VHL | Mono-Mac-6 | 140 | 194 | 91.9 | [4] |
| AF151 | STM2457 | VHL | MOLM-13 | 430 | - | ~95 | [5][6] |
| KH12 | UZH2 | VHL | MOLM-13 | 220 | - | - | [7][8][9] |
| ZW27941 | UZH2 | VHL | MOLM-13 | 170 | - | - | [10][11][12] |
| Compound 4j | UZH2 | CRBN | MV4-11 | 440 | 130 | - | [13] |

Table 2: Anti-proliferative Activity of METTL3-Targeting PROTACs

| PROTAC | Cell Line | IC50 (μM) | Reference |
|---------|-----------|-----------|-----------|
| WD6305 | MOLM-13 | 0.78 | [5] |
| AF151 | MOLM-13 | 0.45 | [2][5] |
| KH12 | MOLM-13 | - | - |
| ZW27941 | MOLM-13 | - | - |

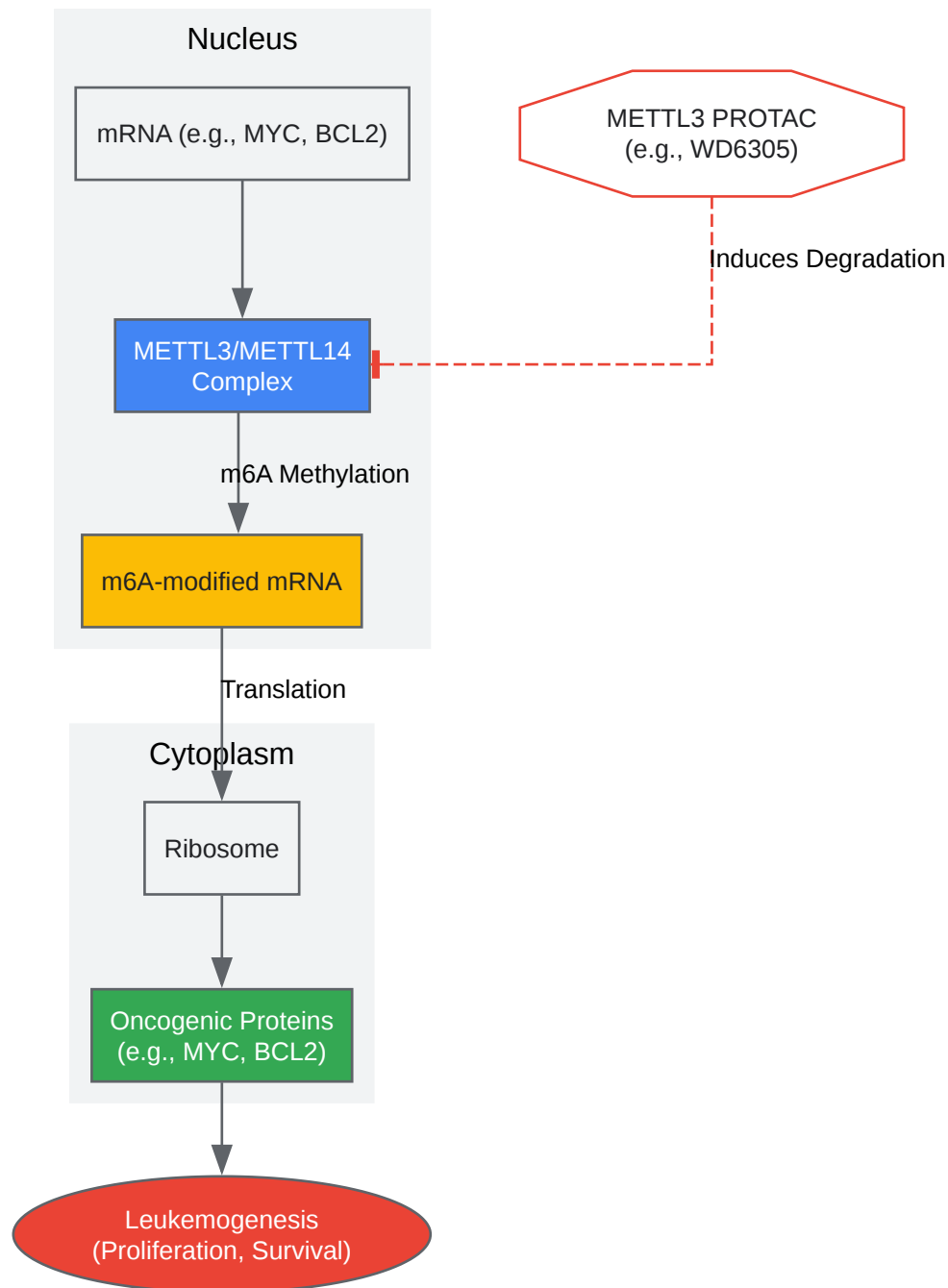
Signaling Pathways and Experimental Workflows

To understand the context of METTL3-targeting PROTACs, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.

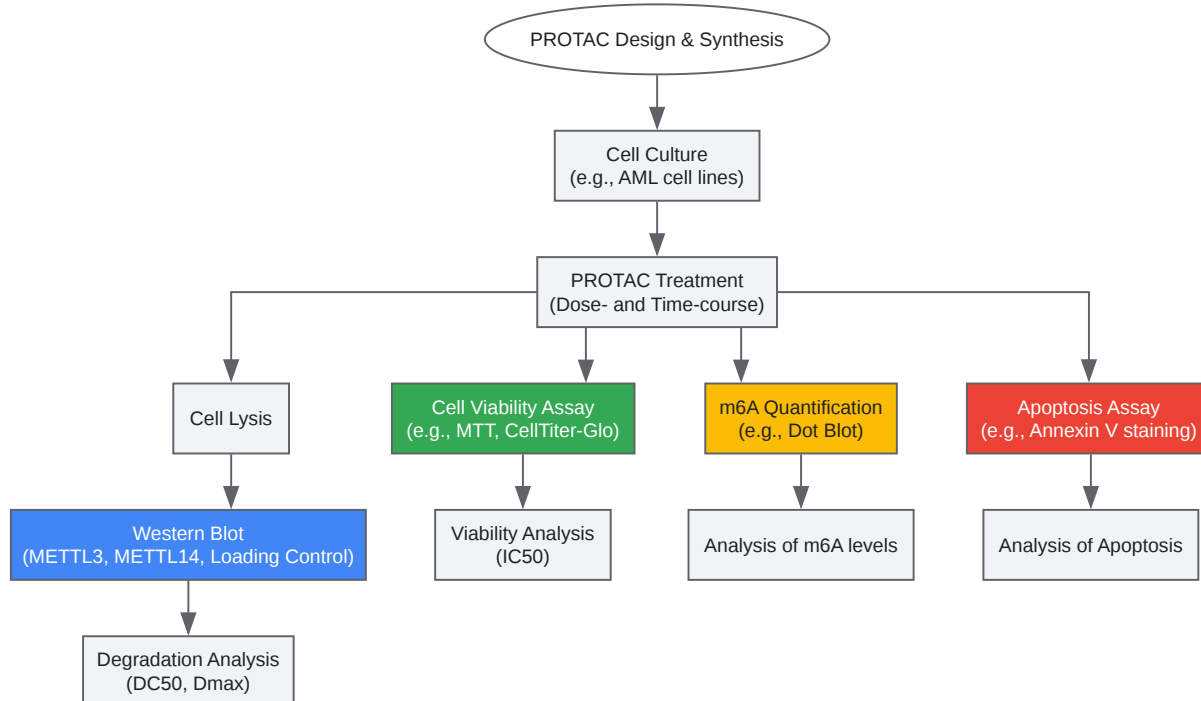
METTL3 Signaling Pathway in AML

METTL3, in complex with METTL14, is the catalytic core of the m6A methyltransferase complex. This complex methylates adenosine residues on mRNA, influencing the stability, translation, and splicing of transcripts of key oncogenes such as MYC and BCL2, thereby promoting leukemogenesis.[1][2] The degradation of METTL3 disrupts these processes, leading to decreased proliferation and increased apoptosis of AML cells.

METTL3 Signaling Pathway in AML



Experimental Workflow for PROTAC Evaluation



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